(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147440
InChI: InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6-/m0/s1
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one

CAS No.:

Cat. No.: VC18147440

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one -

Specification

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name (7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6-/m0/s1
Standard InChI Key JQCSFFVNZWKQOP-WDSKDSINSA-N
Isomeric SMILES C1CN2C[C@H](C[C@H]2C(=O)N1)O
Canonical SMILES C1CN2CC(CC2C(=O)N1)O

Introduction

Structural Characterization and Molecular Properties

The core structure of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one consists of a saturated bicyclic system fusing a pyrrolidine ring to a pyrazine ring. Key features include:

  • Stereochemistry: The (7S,8aS) configuration indicates specific spatial arrangements at positions 7 and 8a, influencing the molecule’s three-dimensional conformation and biological interactions .

  • Functional Groups: A hydroxyl group at position 7 and a ketone at position 1 introduce polar and hydrogen-bonding capabilities, which may enhance solubility and target binding .

Table 1: Comparative Molecular Properties of Pyrrolo-Pyrazine Derivatives

Property(7S,8aS)-7-Hydroxy-Octahydropyrrolo[1,2-a]Pyrazin-1-One(7S,8aS)-Octahydropyrrolo[1,2-a]Pyrazin-7-ol
Molecular FormulaC₇H₁₂N₂O₂C₇H₁₄N₂O
Molecular Weight (g/mol)156.18142.20
Key Functional Groups7-Hydroxy, 1-ketone7-Hydroxy
Hydrogen Bond Donors22
Hydrogen Bond Acceptors32

The ketone at position 1 distinguishes this compound from the closely related (7S,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol, which lacks the 1-one group . This modification reduces the molecular weight by 14 g/mol and increases oxygen content, potentially altering physicochemical properties such as logP and aqueous solubility.

Hypothetical Synthesis Pathways

While no direct synthesis of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is documented, methods for analogous compounds suggest feasible routes:

Oxidation of a Secondary Alcohol

The ketone group at position 1 could be introduced via oxidation of a precursor alcohol. For example:

  • Intermediate Preparation: Start with (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazine, which contains a secondary alcohol at position 1.

  • Oxidation: Treat with a mild oxidizing agent like pyridinium chlorochromate (PCC) to convert the alcohol to a ketone without over-oxidation .

This approach mirrors the mesylation and substitution reactions observed in the synthesis of (7RS,8aSR)-7-phenoxymethyl-2-(5-fluoropyrimidin-2-yl) derivatives, where hydroxyl groups were functionalized via sulfonate intermediates .

Ring-Closing Strategies

Alternative routes may involve constructing the pyrrolo-pyrazine skeleton with pre-existing ketone functionality:

  • Lactam Formation: Cyclize a linear precursor containing an amide bond to form the pyrazinone ring.

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to achieve the desired (7S,8aS) configuration, as demonstrated in the resolution of (7R,8aS)-7-hydroxy derivatives .

Physicochemical and Pharmacological Predictions

Physicochemical Properties

Based on structural analogs:

  • Solubility: The hydroxyl and ketone groups may improve water solubility compared to non-polar derivatives like (7S,8aS)-7-(4-fluorobenzyl)oxy-2-(5-fluoropyrimidin-2-yl) analogs, which exhibit logP values >2 .

  • Stability: The ketone could render the compound prone to nucleophilic attack at position 1, necessitating formulation strategies to enhance shelf life.

Biological Activity

Pyrrolo-pyrazines are frequently explored as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier. For instance, (7S,8aS)-2-(5-fluoropyrimidin-2-yl) derivatives exhibit affinity for 5HT1A receptors . The hydroxyl and ketone groups in (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one may modulate interactions with serotonin or dopamine receptors, though empirical validation is required.

Comparative Analysis with Patent Derivatives

The patent US6284757 discloses multiple pyrrolo-pyrazine derivatives with substitutions at positions 2 and 7, including fluoropyrimidinyl and phenoxymethyl groups. Key distinctions include:

  • Position 2 Modifications: Most patented compounds feature aryl or heteroaryl groups (e.g., 5-fluoropyrimidin-2-yl) that enhance receptor binding. The absence of such groups in the target compound may limit its pharmacological potency.

  • Stereochemical Complexity: The (7S,8aS) configuration is conserved across analogs, underscoring its importance in maintaining bioactive conformations .

Future Directions and Applications

  • Synthetic Optimization: Develop enantioselective routes to produce the target compound without racemization, leveraging techniques like enzymatic resolution or chiral chromatography.

  • Biological Screening: Evaluate affinity for neurotransmitter receptors (e.g., 5HT1A, D2) using radioligand binding assays.

  • Prodrug Development: Mask the ketone group as an ester or acetal to improve bioavailability and metabolic stability.

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